Product packaging for 6,7-Dimethoxyquinoxalin-5-amine(Cat. No.:CAS No. 6295-30-3)

6,7-Dimethoxyquinoxalin-5-amine

Cat. No.: B11896873
CAS No.: 6295-30-3
M. Wt: 205.21 g/mol
InChI Key: ASEJLJNYULOOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Dimethoxyquinoxalin-5-amine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This specialized quinoxaline derivative serves as a crucial precursor for synthesizing novel compounds with potential biological activity. Researchers value this scaffold for its structural similarity to privileged pharmacophores found in various bioactive molecules. Scientific literature on analogous 6,7-dimethoxy-substituted nitrogen heterocycles has demonstrated a range of promising research applications, including investigation into cytotoxic agents for cancer research and exploration as scaffolds for antimalarial drug discovery . The specific mechanism of action for derivatives is typically target-dependent but often involves interaction with enzymatic processes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation and relevant scientific literature for detailed handling, storage, and application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B11896873 6,7-Dimethoxyquinoxalin-5-amine CAS No. 6295-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6295-30-3

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C10H11N3O2/c1-14-7-5-6-9(13-4-3-12-6)8(11)10(7)15-2/h3-5H,11H2,1-2H3

InChI Key

ASEJLJNYULOOOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1OC)N

Origin of Product

United States

Biological and Pharmacological Evaluation of Quinoxaline Derivatives with Emphasis on Dimethoxy and Amino Substitutions

In Vitro Anti-Cancer Research

Extensive literature searches did not yield specific in vitro anti-cancer research data for the compound 6,7-Dimethoxyquinoxalin-5-amine . While numerous studies have investigated the anti-cancer properties of related quinoxaline (B1680401), quinoline (B57606), and quinazoline (B50416) derivatives, research focusing explicitly on the cytotoxic, mechanistic, and molecular targeting aspects of this compound is not publicly available in the searched scientific literature.

The following sections, which were intended to detail the anti-cancer profile of this specific compound, remain unpopulated due to the absence of relevant research findings.

Cytotoxic Activity in Diverse Cancer Cell Lines

No data is available on the cytotoxic effects of this compound across different cancer cell lines.

Investigation of Cellular Mechanisms of Action

There is no available research on how this compound may affect the cell cycle of cancer cells.

Specific studies detailing the induction of apoptosis by this compound, including its effects on apoptotic pathways, have not been found.

Information regarding the ability of this compound to inhibit cancer cell migration is not present in the available literature.

Molecular Target Engagement and Enzyme Inhibition Studies

There is no published research identifying the specific molecular targets or enzyme inhibition capabilities of this compound.

Topoisomerase I Inhibition

Topoisomerase I is a crucial nuclear enzyme that alleviates torsional strain in DNA during replication and transcription, making it a validated target for anticancer drugs. nih.govnih.govnih.govmdpi.comsemanticscholar.org Inhibitors of this enzyme, often referred to as topoisomerase poisons, stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and subsequent cell death. nih.govnih.govnih.gov While the renowned topoisomerase I inhibitor, camptothecin, and its derivatives have been extensively studied, research into novel, non-camptothecin inhibitors is ongoing. nih.govnih.gov

Some quinoline derivatives, which share structural similarities with quinoxalines, have been identified as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity. nih.govnih.gov For instance, certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have demonstrated notable inhibitory effects. nih.govnih.gov This suggests that the 6,7-dimethoxy substitution pattern, as seen in this compound, could be a favorable feature for topoisomerase I inhibition. However, direct experimental evidence for the topoisomerase I inhibitory activity of this compound is not currently available in the public domain.

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, c-Src/Abl, p56lck)

Protein tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. nih.govnih.govnih.govnih.gov Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.govnih.govnih.gov Quinoxaline derivatives have been extensively investigated as inhibitors of various tyrosine kinases. nih.govnih.govnih.govnih.gov

EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. doi.orgadooq.comresearchgate.netresearchgate.net Overexpression or mutation of these receptors is common in several cancers. Several quinazoline-based inhibitors, which are structurally analogous to quinoxalines, have shown potent inhibitory activity against EGFR and HER2. doi.orgadooq.com For instance, anilino-dialkoxyquinazolines have been screened as potential EGFR tyrosine kinase inhibitors. doi.org The 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors. doi.org While this suggests that this compound could possess EGFR/HER2 inhibitory activity, specific data is lacking.

c-Src/Abl Inhibition: The c-Src and Abl tyrosine kinases are non-receptor tyrosine kinases involved in various cellular processes, and their aberrant activation is linked to cancer. nih.govnih.gov Dual inhibitors targeting both Src and Abl kinases have been developed. nih.govnih.gov Some imidazo[1,5-a]quinoxalines have been identified as potent inhibitors of the Src-family kinase p56(Lck). nih.gov This highlights the potential of the quinoxaline scaffold in targeting these kinases, although specific data for this compound is unavailable.

p56lck Inhibition: The lymphocyte-specific protein tyrosine kinase p56(Lck) is crucial for T-cell signaling and activation. Its inhibition is a potential strategy for treating autoimmune diseases and T-cell leukemias. As mentioned, imidazo[1,5-a]quinoxalines have shown potent inhibitory activity against p56(Lck), demonstrating the potential of the quinoxaline core in this context. nih.gov

ASK1 Inhibition

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a critical role in cellular stress responses that lead to inflammation and apoptosis. nih.govnih.gov Inhibition of ASK1 is a promising therapeutic strategy for various diseases, including non-alcoholic steatohepatitis (NASH) and neurodegenerative diseases. nih.govnih.gov Recently, a series of quinoxaline derivatives have been synthesized and evaluated as potent ASK1 inhibitors. nih.govnih.gov One study reported the discovery of a dibromo-substituted quinoxaline fragment as an effective small-molecule inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.govnih.gov This finding strongly suggests that the quinoxaline scaffold is a viable starting point for the development of ASK1 inhibitors. The specific activity of this compound against ASK1 has not been reported, but its structural similarity to known inhibitors warrants investigation.

PI3K/Akt/mTOR Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. nih.govnih.govresearchgate.netmdpi.comnih.govtbzmed.ac.ir Its aberrant activation is one of the most frequent alterations in human cancers. nih.govnih.govresearchgate.netmdpi.comnih.govtbzmed.ac.ir Consequently, targeting this pathway is a major focus of cancer drug discovery. Several quinoxaline derivatives have emerged as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. nih.govresearchgate.netmdpi.com For example, the quinoxaline derivative PKI-587 has shown strong inhibitory activity against both PI3K and mTOR. nih.govresearchgate.netmdpi.com This indicates that the quinoxaline scaffold is a suitable template for designing inhibitors of the PI3K/Akt/mTOR pathway. The effect of this compound on this pathway remains to be elucidated.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govnih.govresearchgate.net Different PDE families are involved in various physiological processes, and their selective inhibition has therapeutic potential in a range of diseases, including cardiovascular disorders, inflammatory conditions, and erectile dysfunction. nih.govnih.govresearchgate.net Some alkaloids containing a canthin-6-one (B41653) core have demonstrated PDE5 inhibitory activity. nih.gov While there is limited information on quinoxaline derivatives as PDE inhibitors, the diverse biological activities of this scaffold suggest that it could be explored for this purpose. Specific data on the phosphodiesterase inhibitory activity of this compound is not available.

Advanced In Vitro Models: Application of 3D Spheroids in Chemoresistance Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment and the associated chemoresistance observed in patients. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Three-dimensional (3D) tumor spheroid models are increasingly being used as they better mimic the in vivo conditions of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which all contribute to chemoresistance. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org These models are valuable tools for evaluating the efficacy of anticancer drugs and understanding the mechanisms of drug resistance. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org The application of 3D spheroid models to test the efficacy of quinoxaline derivatives could provide more clinically relevant data on their potential as anticancer agents and help identify compounds that can overcome chemoresistance. While the use of 3D spheroids in studying chemoresistance is well-established, specific studies involving this compound in this context have not been reported.

In Vitro Antimicrobial and Antiprotozoal Activities

In addition to their anticancer properties, quinoxaline derivatives have been investigated for their potential as antimicrobial and antiprotozoal agents.

In Vitro Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Quinoxaline derivatives have shown promise in this area, with some compounds exhibiting broad-spectrum antibacterial activity. nih.govnih.gov For example, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, which are structurally related to the compound of interest, have been evaluated as FtsZ-targeting antibacterial agents. nih.gov The specific antimicrobial activity of this compound has not been detailed in the available literature.

In Vitro Antiprotozoal Activity

Protozoal infections remain a significant global health problem. There is a continuous need for new and effective antiprotozoal drugs. While specific studies on the antiprotozoal activity of this compound are not available, the broader class of quinoline and quinoxaline compounds has been a source of antimalarial and other antiprotozoal agents.

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)

Quinoxaline derivatives have demonstrated notable antibacterial properties. The introduction of specific substituents, such as amino and methoxy (B1213986) groups, can significantly influence their efficacy and spectrum of activity.

Research into quinoxaline-2,3(1H,4H)-diones has shown that derivatives of 6,7-diaminoquinoxaline are effective against various bacteria. A study involving the synthesis of 6,7-bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3(1H,4H)-diones reported antibacterial activity against Gram-positive strains like Staphylococcus aureus and Bacillus cereus, as well as the Gram-negative strain Pseudomonas aeruginosa. tsijournals.com For instance, the compound 6,7-bis[3-(4-chlorophenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline-2,3(1H,4H)-dione showed the highest activity against B. cereus. tsijournals.com

Furthermore, quinoxaline 1,4-di-N-oxide derivatives have been a focal point of antibacterial research. One of the most potent compounds identified in a study is 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide , which contains both amino and methoxy-phenyl moieties. This compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.12 µg/mL against the Gram-positive bacterium Streptococcus pneumoniae. scirp.orgresearchgate.netscirp.org Another study highlighted the promising efficacy of a quinoxaline derivative compound against Methicillin-Resistant Staphylococcus aureus (MRSA), with the majority of isolates showing low MIC values between 1 and 4 μg/mL. nih.gov

The strategic placement of substituents is crucial. For example, incorporating an aromatic ring and methyl groups can increase the lipophilicity of quinoxaline derivatives, potentially enhancing their antibacterial action. nih.gov Symmetrically disubstituted quinoxalines have also been noted for significant antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

CompoundBacterial StrainActivity (MIC, µg/mL)Source
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideStreptococcus pneumoniae0.12 scirp.orgresearchgate.net
Unnamed Quinoxaline DerivativeMRSA (56.7% of isolates)4 nih.gov
Unnamed Quinoxaline DerivativeMRSA (20% of isolates)2 nih.gov
2d and 3c (symmetrically disubstituted quinoxalines)Escherichia coli8 nih.gov
2d, 3c, 4, and 6a (substituted quinoxalines)Bacillus subtilis16 nih.gov

Antifungal Activity

The antifungal potential of quinoxaline derivatives has also been explored, with substitutions playing a key role in their mechanism of action.

The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated significant antifungal activity, with a MIC of 0.24 µg/mL against Aspergillus fumigatus. scirp.orgresearchgate.netscirp.org This highlights the potential of combining amino and methoxy-phenyl groups in designing effective antifungal agents. Other derivatives in the same study also showed activity against fungi such as Syncephalastrum racemosum and Candida albicans. researchgate.net

In another study, novel quinoxaline derivatives were synthesized and tested against various plant-pathogenic fungi. rsc.org Compounds 5j and 5t from this series were particularly effective against Rhizoctonia solani (sheath blight), with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively. This efficacy was superior to the commercial fungicide azoxystrobin. rsc.org Further investigation using scanning electron microscopy revealed that compound 5j caused noticeable damage to the cellular morphology of R. solani. rsc.org

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

CompoundFungal StrainActivity (MIC/EC₅₀, µg/mL)Source
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideAspergillus fumigatus0.24 (MIC) scirp.orgresearchgate.net
Compound 5jRhizoctonia solani8.54 (EC₅₀) rsc.org
Compound 5tRhizoctonia solani12.01 (EC₅₀) rsc.org
Pentacyclic compound 10Candida albicans16 (MIC) nih.gov
Pentacyclic compound 10Aspergillus flavus16 (MIC) nih.gov

Antiprotozoal and Antileishmanial Investigations

Quinoxaline derivatives have emerged as promising candidates for antiprotozoal and particularly antileishmanial therapies. Studies have investigated their efficacy against various protozoan parasites.

A series of 2,3-diarylsubstituted quinoxaline derivatives were evaluated against Leishmania amazonensis. nih.gov The compound 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) , which features methoxy groups, showed significant, dose-dependent activity against both promastigote and intracellular amastigote forms of the parasite, with an IC₅₀ of 19.3 µM against amastigotes. nih.gov The mechanism of action for these derivatives was linked to intense mitochondrial alterations in the parasite. nih.gov

In another study, new quinoxaline 1,4-di-N-oxide derivatives were synthesized and tested against Leishmania infantum and L. amazonensis. mdpi.com A cyclohexyl derivative with a chlorine atom at the R7 position was the most active against L. amazonensis (IC₅₀ = 2.5 µM), while a 3-chloropropyl derivative, also with a Cl at R7, was most effective against L. infantum (IC₅₀ = 0.7 µM). mdpi.com Quinoxaline di-N-oxides containing an amino acidic side chain have also been screened, with some ester derivatives showing better results than their carboxylic acid counterparts against L. amazonensis and L. donovani. nih.gov

The antiprotozoal activity of quinoxaline derivatives extends beyond Leishmania. N-butyl and iso-butyl esters of quinoxaline-7-carboxylate-1,4-di-N-oxide have been evaluated against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica, demonstrating a broad range of antiparasitic action. nih.gov

Table 3: Antiprotozoal Activity of Selected Quinoxaline Derivatives

CompoundParasiteActivity (IC₅₀, µM)Source
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331)Leishmania amazonensis (amastigotes)19.3 nih.gov
Cyclohexyl derivative (R7=Cl)Leishmania amazonensis2.5 mdpi.com
3-chloropropyl derivative (R7=Cl)Leishmania infantum0.7 mdpi.com
Compound 4m (ester derivative)Leishmania amazonensis (promastigotes)~25 nih.gov

In Vitro Antiviral Activities

The antiviral potential of quinoxaline derivatives has been investigated against several viruses, with specific substitutions on the quinoxaline ring proving critical for inhibitory activity.

Human Cytomegalovirus (HCMV) Inhibition

While the broader class of quinoline derivatives has shown some activity against Human Cytomegalovirus (HCMV), specific data on the inhibitory effects of this compound against HCMV are not extensively detailed in the reviewed literature. For instance, a 6-aminoquinolone derivative, WC5, was found to specifically inhibit HCMV. nih.gov However, detailed studies focusing on dimethoxy-amino substituted quinoxalines for HCMV inhibition are less common. The development of novel anti-HCMV drugs is critical due to the limitations of current therapies, and exploring diverse chemical scaffolds like quinoxalines remains an area of interest. plos.orgnih.gov

Influenza Virus NS1A Protein Inhibition

Quinoxaline derivatives have been identified as potential inhibitors of the non-structural protein 1 (NS1A) of the influenza A virus, which is a crucial target for antiviral drug development. nih.gov The NS1A protein counters the host's antiviral defenses, and inhibiting its function can disrupt viral replication. nih.gov

A library of quinoxaline derivatives was screened for their ability to disrupt the interaction between the NS1A protein and double-stranded RNA (dsRNA). nih.govnih.gov The study found that substitutions at positions 2, 3, and 6 on the quinoxaline ring were critical for activity. The most potent compounds identified were 35 and 44 , with IC₅₀ values of 6.2 µM and 3.5 µM, respectively. nih.gov Compound 44 was also shown to inhibit the growth of the influenza A/Udorn/72 virus in a cell-based assay. nih.govnih.gov These findings suggest that the quinoxaline scaffold is a promising starting point for developing novel influenza NS1A inhibitors. nih.gov

Table 4: Inhibition of Influenza NS1A-dsRNA Interaction by Quinoxaline Derivatives

CompoundTargetActivity (IC₅₀, µM)Source
Compound 35 (2-furyl at C2, 3-methoxyphenyl (B12655295) at C6)Influenza A NS1A-dsRNA interaction6.2 nih.govnih.gov
Compound 44 (2,3-bis(2-furyl) at C2/C3, 2-furyl at C6)Influenza A NS1A-dsRNA interaction3.5 nih.govnih.gov

Coxsackievirus B5 Inhibition

Certain quinoxaline derivatives have demonstrated potent and selective antiviral activity against Coxsackievirus B5 (CV-B5), an enterovirus associated with various human diseases. tsijournals.comresearchgate.net

In a study focusing on new quinoxaline derivatives, three compounds showed highly effective inhibition of CV-B5, with EC₅₀ values in the sub-micromolar range (0.06-0.3 µM). researchgate.net One of the most active and non-cytotoxic compounds was ethyl 4-[(2,3-dimethoxyquinoxalin-6-yl)methylthio]benzoate (compound 6) , which has a 2,3-dimethoxy substitution pattern. researchgate.net Another highly active series included compound 4 and its corresponding acid 5 , which had EC₅₀ values of 0.09 µM and 0.06 µM against CV-B5, respectively. researchgate.net These findings underscore the potential of dimethoxy-substituted quinoxalines as a structural basis for the development of antivirals targeting enteroviruses. researchgate.net

Table 5: Anti-Coxsackievirus B5 Activity of Quinoxaline Derivatives

CompoundVirusActivity (EC₅₀, µM)Source
Compound 4Coxsackievirus B50.09 researchgate.net
Compound 5 (acid of Compound 4)Coxsackievirus B50.06 researchgate.net
Compound 6 (ethyl 4-[(2,3-dimethoxyquinoxalin-6-yl)methylthio]benzoate)Coxsackievirus B50.06 - 0.3 researchgate.net

Computational Studies and Structure Activity Relationship Sar Analysis

Structure-Activity Relationship (SAR) Profiling

The biological activity of quinoxaline (B1680401) and its analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The 6,7-dimethoxy substitution pattern, in particular, has been a cornerstone in the design of various biologically active molecules.

SAR studies on related quinoline (B57606) and quinazoline (B50416) scaffolds provide valuable insights into the potential impact of modifications to the 6,7-dimethoxyquinoxaline-5-amine core. For instance, in a series of 5,6,7-trimethoxy quinoline derivatives, the nature of the substituent at the 4-amino position was found to be critical for cytotoxic activity. nih.gov Generally, N-aryl-trimethoxy quinolin-4-amine derivatives demonstrated greater cytotoxicity against cancer cells compared to 2-styryl-trimethoxy quinoline derivatives. nih.gov

Specifically, derivatives with N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups exhibited significant cytotoxic activity against multiple human cancer cell lines, with IC50 values ranging from 5.02 to 35.75 μM. nih.gov This suggests that bulky aromatic substituents on the amino group at a position analogous to the 5-position in 6,7-dimethoxyquinoxaline-5-amine could be pivotal for enhancing anticancer activity.

Furthermore, a review of anticancer quinoxalines highlights that substitutions at the second, third, sixth, and seventh positions are key determinants of activity. mdpi.com The presence of electron-releasing groups, such as methoxy (B1213986) groups at the R1, R2, and R3 positions of certain quinoxaline derivatives, was found to be essential for their anticancer activity. mdpi.com In the context of 4-aminoquinolines, the substituent at the 7-position also plays a crucial role. While 7-iodo and 7-bromo derivatives were highly active against Plasmodium falciparum, most 7-methoxy-AQs were found to be inactive, indicating that the electronic and steric properties of the substituent at this position are critical for antimalarial activity. nih.gov

The 6,7-dimethoxy substitution pattern is a recurring motif in compounds with potent anticancer activity. For example, in a series of 4-anilino-quinazoline derivatives, which are structurally related to quinoxalines, the presence of a 6,7-dimethoxy substituent resulted in better inhibitory effects against EGFR and VEGFR-2 compared to analogs with a dioxolane ring. This underscores the importance of the methoxy groups in interacting with key biological targets.

For antiviral activity, the broader class of quinoxaline derivatives has shown promise. The antiviral effect is often dependent on specific chemical features, such as the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function for anti-HCMV activity. While direct antiviral data for 6,7-dimethoxyquinoxalin-5-amine is limited, studies on other amino-containing compounds like 5-aminolevulinic acid have demonstrated antiviral effects against SARS-CoV-2 variants, suggesting the potential utility of the amino group in antiviral design. nih.gov

The anticancer activity of quinoxaline derivatives has been linked to various mechanisms, including the induction of apoptosis. For example, certain N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives have shown potent anticancer activity, with IC50 values as low as 2.5 µM against the HCT116 colon cancer cell line. nih.gov The presence of a methoxy group on the phenyl ring of some of these derivatives was noted in their characterization. nih.gov

Here is an interactive data table summarizing the cytotoxic activity of some relevant quinoline and quinoxaline derivatives:

Compound IDCore StructureSubstituentsCell LineIC50 (µM)
7e 5,6,7-trimethoxy quinolineN-(4-benzoyl phenyl)A27805.02
7f 5,6,7-trimethoxy quinolineN-(4-phenoxyphenyl)A27807.85
VIIIc QuinoxalineVariedHCT1162.5
VIIIc QuinoxalineVariedMCF-79.0
XVa QuinoxalineVariedHCT1164.4
XVa QuinoxalineVariedMCF-75.3

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on analogous structures provide a framework for understanding the key descriptors that may govern its biological activity.

QSAR studies on pyridoacridine ascididemin (B1665191) analogs, which share a heterocyclic scaffold, have been developed to predict their anti-tumor activity. bldpharm.com These models utilize physicochemical parameters and electrotopological state atom (ETSA) indices to correlate the chemical structure with biological activity. bldpharm.com Similarly, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents has been conducted using multiple linear regression, multiple nonlinear regression, and artificial neural networks, yielding models with high correlation coefficients (R values of 0.90, 0.91, and 0.92, respectively). nih.gov

In the QSAR analysis of ascididemin analogs, it was found that electron-withdrawing substituents with a higher molar refractivity (MR) value at the R(1) position favored anti-tumor activity. bldpharm.com The presence of an NHR group (where R is hydrogen or an alkyl group) at the R(3) position also contributed to the activity. bldpharm.com The incorporation of ETSA indices highlighted the importance of specific atoms within the heterocyclic system for the observed anti-tumor effects. bldpharm.com These findings suggest that for this compound, descriptors related to electronic properties, steric bulk, and the nature of the amino group would likely be critical in any QSAR model.

Molecular Docking Investigations

Molecular docking studies on related quinoxaline and quinazoline derivatives have provided insights into their binding modes with various biological targets, which can be extrapolated to understand the potential interactions of this compound.

For instance, molecular docking of certain quinoxaline derivatives with the EGFR receptor revealed that a potent compound formed strong binding interactions within the active site. nih.gov The triazole and tetrazole rings in these derivatives were crucial for forming hydrogen bonds with key residues like LYS721 and MET769. nih.gov In another study, docking of quinazoline derivatives into the PDE7A binding site showed that the top-performing compounds had superior docking scores and more favorable binding energies compared to a reference compound. frontiersin.org

These studies consistently show that hydrogen bonding and π-π stacking are common and critical interactions for the binding of such heterocyclic compounds to their protein targets. For this compound, it can be hypothesized that the methoxy groups and the amino group would be key players in forming hydrogen bonds, while the quinoxaline ring itself would participate in π-π stacking interactions with aromatic residues in a target's active site.

Ligand-Protein Interaction Analysis (Binding Modes and Affinities)

At present, specific studies detailing the ligand-protein interaction analysis, including the binding modes and affinities of this compound with specific protein targets, are not extensively documented in publicly available research. However, general principles derived from studies on similar quinoxaline derivatives can offer some predictive insights. For many quinoxaline-based inhibitors, the core heterocyclic ring system often engages in π-π stacking or hydrophobic interactions with aromatic residues within the protein's binding pocket. The substituents on the quinoxaline ring play a crucial role in determining the specificity and affinity of the interaction. The 5-amino and 6,7-dimethoxy groups of the title compound would be expected to form specific hydrogen bonds and hydrophobic contacts, respectively, thereby anchoring the ligand in a particular orientation.

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design. For the broader class of quinoxaline derivatives, these values can vary widely depending on the specific protein target and the substitution pattern on the quinoxaline scaffold. For instance, certain quinoxaline derivatives have shown potent inhibitory activity against various kinases, with affinities reaching the nanomolar range. Without specific experimental or computational data for this compound, its precise binding affinity remains to be determined.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the movement of atoms and molecules over time. These simulations are invaluable for assessing the stability of a ligand-protein complex and understanding the dynamic changes that occur upon ligand binding.

Assessment of Protein-Ligand Complex Stability

The stability of a protein-ligand complex is a key determinant of the ligand's efficacy. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable complex will typically show minimal fluctuations in RMSD, indicating that the ligand remains securely bound in its initial predicted pose. While specific MD simulation data for this compound is not available, studies on other quinoxaline inhibitors have utilized this technique to confirm the stability of the docked poses. For example, MD simulations of other complex systems have shown that stable interactions are maintained throughout the simulation period.

Dynamic Behavior of Inhibitor-Bound Proteins

The binding of an inhibitor can induce conformational changes in a protein, which can be crucial for its function. MD simulations can capture this dynamic behavior. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. For instance, loops surrounding the active site may become more ordered to facilitate optimal interactions with the inhibitor. The dynamic behavior of proteins bound to quinoxaline derivatives has been investigated in several studies, revealing insights into the allosteric effects and conformational rearrangements that contribute to the inhibitory mechanism. However, without specific studies on this compound, its precise influence on protein dynamics remains a subject for future investigation.

Preclinical Therapeutic Potential and Future Research Directions

Evaluation in In Vivo Preclinical Models for Disease Treatment

The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For quinoxaline (B1680401) derivatives, preclinical evaluation in animal models is essential to understand their therapeutic potential in a complex biological system.

Xenograft models, particularly patient-derived tumor xenografts (PDTX), are vital tools in preclinical oncology research. nih.gov These models involve transplanting human tumor tissues into immunocompromised mice, creating a platform that closely mimics the molecular and cellular complexity of the original human cancer. nih.govnih.gov This approach is invaluable for assessing the in vivo efficacy of novel anti-cancer agents prior to human clinical trials. nih.gov

Numerous studies have demonstrated the anti-proliferative activity of various quinoxaline derivatives against human cancer cell lines. nih.govnih.gov The logical next step, evaluation in xenograft models, provides crucial data on a compound's ability to inhibit tumor growth in a living organism. While specific in vivo xenograft data for 6,7-Dimethoxyquinoxalin-5-amine is not extensively detailed in publicly available literature, the broader quinoxaline class has shown significant promise. For instance, new series of quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7), with some compounds identified as lead candidates for further development. nih.gov The efficacy of these promising compounds is typically validated in xenograft models to confirm their anti-tumor activity in vivo.

Table 1: Examples of In Vitro Anticancer Activity of Quinoxaline Derivatives

Compound Series Target Cell Lines Notable Findings Reference
Quinoxaline-based amides, ureas, and sulphonamides HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) Identified compounds with promising anti-proliferative activity; one lead compound induced cell cycle arrest at the G2/M phase. nih.gov
Tetrazolo[1,5-a]quinoxaline derivatives Three unspecified human tumor cell lines Showed higher inhibitory effects than the reference drug doxorubicin (B1662922) and were non-cytotoxic to normal cells. nih.gov
Quinoxaline-based HDAC Inhibitors HepG-2 (Liver), HuH-7 (Liver) Designed compounds showed promising anti-proliferative activities against both liver cancer cell lines. nih.gov
Dual Pim-1/2 Kinase Inhibitors MV4-11 (AML), HCT-116 (Colorectal) Two lead compounds potently inhibited Pim-1/2 kinases and suppressed the growth of cancer cell lines expressing high levels of these kinases. mdpi.comresearchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, providing essential nutrients and facilitating metastasis. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. The anti-angiogenic potential of a compound can be assessed using various in vivo assays.

One such method is the Directed in Vivo Angiogenesis Assay (DIVAA), a quantitative and reproducible murine model that measures the formation of new functional blood vessels in response to specific growth factors. nih.gov This assay allows for the dose-response analysis of potential inhibitors. nih.gov For example, the assay has been used to validate the potent anti-angiogenic effects of factors like TNP-470 and thrombospondin-1 (TSP-1) peptides. nih.gov While specific data for this compound is limited, the quinoxaline scaffold is a known inhibitor of receptor tyrosine kinases like VEGFR, which are central to the angiogenic process. nih.gov Therefore, evaluating compounds like this compound using assays such as DIVAA would be a critical step in characterizing their potential as anti-angiogenic agents.

Design Principles for Next-Generation Quinoxaline-Based Therapeutics

The quinoxaline scaffold serves as a privileged structure in drug discovery, and its design can be systematically optimized to enhance therapeutic efficacy. nih.govtandfonline.com The development of next-generation therapeutics relies on understanding the structure-activity relationships (SAR) that govern target binding and biological activity.

Key design principles include:

Target-Oriented Modification: Quinoxalines are potent inhibitors of various protein kinases, often acting as ATP-competitive inhibitors. nih.gov Design strategies frequently involve modifying substituents on the quinoxaline ring to achieve specific interactions within the ATP-binding pocket of a target kinase. For example, in the design of Pim-1/2 kinase inhibitors, varying the substituents at the 6- and 7-positions of the quinoxaline core with different halogen atoms was explored to enhance hydrophobic interactions with the kinase's hinge region. mdpi.com

Bio-isosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. In the development of quinoxaline-based histone deacetylase (HDAC) inhibitors, the quinoxaline core itself was chosen as a bio-isostere of the quinazoline (B50416) moiety found in other inhibitors, with the nitrogen atoms serving as key hydrogen-bond acceptors and zinc-binding groups. nih.govfrontiersin.org

Scaffold Decoration: Attaching different pharmacophoric moieties (e.g., amides, ureas, sulfonamides) to the quinoxaline core can lead to compounds with novel biological activities or improved potency against specific targets like VEGFR-2. nih.gov

Identification of Novel Biological Targets and Applications

The versatility of the quinoxaline scaffold allows it to interact with a wide range of biological targets, suggesting that its therapeutic applications could extend beyond current research. rsc.orgresearchgate.net While many quinoxaline derivatives have been investigated for their anticancer properties by targeting known cancer-related proteins, there is significant potential for identifying novel targets.

Established targets for quinoxaline derivatives include:

Protein Tyrosine Kinases: VEGFR, PDGFR, Src, and c-Met. nih.gov

Serine/Threonine Kinases: Pim-1 and Pim-2. mdpi.comresearchgate.net

Epigenetic Modulators: Histone Deacetylases (HDACs). nih.govfrontiersin.org

Viral Enzymes: As seen in their application as antiviral agents. researchgate.netnih.gov

Future research could employ chemoproteomics and other advanced screening technologies to identify new binding partners for compounds like this compound. This could uncover novel mechanisms of action and expand the potential therapeutic indications to other areas, such as inflammatory or neurodegenerative diseases, where quinoxaline derivatives have also shown promise.

Advancements in Synthetic Methodologies for Enhanced Accessibility and Diversity

The exploration of the therapeutic potential of quinoxaline derivatives is highly dependent on the availability of efficient and versatile synthetic methods. rsc.org These methods must allow for the creation of large libraries of structurally diverse compounds for screening.

Historically, the primary synthesis of quinoxalines involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.gov While effective, modern organic chemistry has introduced numerous advancements to improve this process:

Greener Synthesis: The use of water as a solvent and biodegradable catalysts, such as ionic liquid-functionalized cellulose, has made the synthesis more environmentally friendly and efficient, producing high yields of quinoxaline products. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for certain synthetic steps, such as the nucleophilic aromatic substitution used to create quinoxaline precursors. mdpi.comnih.gov

Novel Methodologies: Continuous efforts are being made to develop new strategies for synthesizing and functionalizing the quinoxaline scaffold to generate greater molecular diversity. rsc.org These advanced methods are crucial for building the chemical libraries needed for drug discovery and for the large-scale production of lead candidates. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dimethoxyquinoxalin-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Begin with nucleophilic substitution or condensation reactions using quinoxaline precursors. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or HPLC . Orthogonal experimental design (e.g., Taguchi or factorial methods) can optimize variables like stoichiometry and reaction time . Purity is assessed via NMR and mass spectrometry, with recrystallization in ethanol/water mixtures to remove byproducts .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use X-ray crystallography for 3D structural elucidation and NMR (¹H/¹³C, 2D-COSY) for functional group assignment. UV-Vis spectroscopy reveals electronic transitions linked to the quinoxaline core and methoxy substituents. Computational tools (DFT simulations) predict frontier molecular orbitals and reactivity indices . Compare results with analogous compounds (e.g., 6,7-dihydroxyquinoxaline derivatives) to identify substituent effects .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation. Compatibility testing with common solvents (e.g., DMSO, chloroform) via FT-IR can detect decomposition. Monitor thermal stability via DSC, noting decomposition above 200°C .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Start with in vitro cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa or MCF-7). Pair with enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. Dose-response curves (IC₅₀ calculations) guide structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of existing datasets, focusing on variables like cell line specificity, assay conditions (pH, serum concentration), and metabolite interference. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply multivariate statistical models (PCA or PLS) to isolate confounding factors .

Q. What computational strategies enhance the design of this compound analogs with improved target selectivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., EGFR or PARP). MD simulations (GROMACS) assess binding stability over 100 ns trajectories. QSAR models (CoMFA or CoMSIA) correlate substituent modifications (e.g., halogenation) with activity .

Q. How can reaction scalability challenges be addressed during gram-scale synthesis of this compound?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst recycling (e.g., immobilized Pd nanoparticles) and solvent recovery via distillation. Use process analytical technology (PAT) like inline FT-IR for real-time monitoring .

Q. What advanced spectroscopic techniques clarify the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Employ LC-MS/MS to identify degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4). Radical scavenging assays (e.g., DPPH) test oxidative stability. EPR spectroscopy detects free radical intermediates during photolysis .

Methodological Frameworks

  • Experimental Design : Use factorial designs to evaluate interactions between synthesis variables (e.g., temperature, catalyst loading) .
  • Data Analysis : Apply machine learning (random forests, neural networks) to predict biological activity from structural descriptors .
  • Safety Protocols : Follow OECD guidelines for acute toxicity testing (LD₅₀ in rodents) and ecotoxicity assessments (Daphnia magna assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.